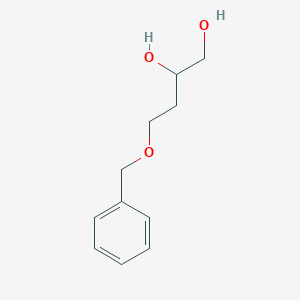

4-Phenylmethoxybutane-1,2-diol

描述

Significance of Vicinal Diols as Crucial Synthons in Advanced Organic Synthesis

Vicinal diols, or 1,2-diols, are organic compounds featuring two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.mefiveable.me This structural motif is of paramount importance in organic chemistry, serving as a versatile building block, or synthon, for creating more complex molecules. google.comuni-duesseldorf.denih.gov The proximity of the two hydroxyl groups imparts unique chemical reactivity, allowing them to be transformed into a wide array of other functional groups.

The significance of vicinal diols stems from their role as key intermediates in numerous synthetic pathways. fiveable.mefiveable.me They are precursors in the synthesis of valuable chemicals such as sugars and glycols. fiveable.me The conversion of alkenes to vicinal diols, a process known as dihydroxylation, is a fundamental reaction in organic synthesis. ontosight.aiorganic-chemistry.org Furthermore, vicinal diols can be readily converted into epoxides, which are highly reactive and useful intermediates for introducing new functionalities into a molecule. google.com

The ability of vicinal diols to undergo reactions like the pinacol (B44631) rearrangement, which transforms a 1,2-diol into a ketone or aldehyde, further highlights their synthetic utility. pearson.com The stereochemistry of the vicinal diol, meaning the three-dimensional arrangement of its atoms, can be controlled during its synthesis, allowing for the creation of specific stereoisomers of the target molecule. This is particularly crucial in the synthesis of pharmaceuticals, where often only one stereoisomer exhibits the desired biological activity.

Overview of the Phenylmethoxy (Benzyloxy) Functional Group in Retrosynthetic Analysis and Protection Strategies

The phenylmethoxy group, more commonly known as the benzyl (B1604629) (Bn) group, is a widely used protecting group for alcohols and other functional groups in multistep organic synthesis. wikipedia.orgchem-station.com A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, preventing it from reacting in subsequent steps. wikipedia.org The benzyl group is favored for its stability under a wide range of reaction conditions, including both acidic and basic environments. chem-station.com

Retrosynthetic analysis is a problem-solving technique in which a target molecule is conceptually broken down into simpler, commercially available starting materials. wikipedia.orglkouniv.ac.in In this process, the benzyl group plays a crucial role. When planning a synthesis, a chemist might identify a sensitive alcohol group that needs to be preserved while other parts of the molecule are modified. By introducing a benzyl group to protect the alcohol, the synthesis can proceed without unintended side reactions.

The benzyl group is typically introduced by reacting the alcohol with benzyl bromide or benzyl chloride in the presence of a base. chem-station.com It can be selectively removed, or deprotected, under relatively mild conditions, most commonly through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst). chem-station.comorganic-chemistry.org This process regenerates the original alcohol and produces toluene (B28343) as a byproduct. organic-chemistry.org The ease of both its introduction and removal makes the benzyl group an invaluable tool in the synthetic chemist's arsenal.

Structural Features and Inherent Stereochemical Considerations of 4-Phenylmethoxybutane-1,2-diol

This compound possesses a four-carbon chain with a phenylmethoxy group attached to the fourth carbon and hydroxyl groups on the first and second carbons. The presence of a chiral center at the second carbon atom means that this compound can exist as two non-superimposable mirror images, or enantiomers: (S)-4-phenylmethoxybutane-1,2-diol and (R)-4-phenylmethoxybutane-1,2-diol. chemicalbook.com

The stereochemistry of this molecule is of critical importance as it often dictates its biological activity and its utility as a chiral building block in the synthesis of other complex molecules. The synthesis of a specific enantiomer of this compound often requires the use of stereoselective reactions or starting from a chiral precursor, such as (S)-malic acid. psu.edu

The structural features of this compound, namely the vicinal diol and the benzyl ether, allow for a variety of chemical transformations. The diol can be oxidized to form an α-hydroxy ketone or cleaved to form smaller fragments. The benzyl ether is a stable protecting group that can be removed when desired. These features, combined with its defined stereochemistry, make this compound a valuable and versatile intermediate in modern organic synthesis.

Interactive Data Tables

Chemical Properties of this compound Isomers

| Property | (S)-4-Phenylmethoxybutane-1,2-diol | (R)-4-Phenylmethoxybutane-1,2-diol |

|---|---|---|

| CAS Number | 69985-32-6 chemicalbook.com | 86990-91-2 |

| Molecular Formula | C11H16O3 chemicalbook.com | C11H16O3 |

| Molecular Weight | 196.24 g/mol chemicalbook.com | 196.24 g/mol |

| Boiling Point | 170 °C / 3mmHg chemicalbook.com | Not specified |

| Density | 1.12 g/cm³ chemicalbook.com | Not specified |

| Refractive Index | -23.0 ° (c=5, EtOH) chemicalbook.com | Not specified |

Structure

3D Structure

属性

分子式 |

C11H16O3 |

|---|---|

分子量 |

196.24 g/mol |

IUPAC 名称 |

4-phenylmethoxybutane-1,2-diol |

InChI |

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |

InChI 键 |

TVRPDIKPMQUOSL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COCCC(CO)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Phenylmethoxybutane 1,2 Diol and Its Stereoisomers

Asymmetric Synthesis Approaches to Enantiopure 4-Phenylmethoxybutane-1,2-diol

The generation of enantiomerically pure this compound necessitates the use of asymmetric synthesis techniques. These methods are designed to selectively produce one enantiomer over the other, a critical requirement for the synthesis of biologically active compounds. ic.ac.uk

Chiral Pool Strategies Leveraging Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of vicinal diols, natural precursors like amino acids can be employed. For instance, L-phenylalanine has been converted through a multi-enzyme cascade to produce chiral 1-phenyl-1,2-diols with high enantiomeric excess. nih.govacs.orgresearchgate.net This strategy can be adapted for the synthesis of this compound by selecting an appropriate natural precursor. The lignan (B3055560) hydroxymatairesinol, found in Norway spruce, is another natural product that has been used to synthesize chiral 1,4-diols. researchgate.net

Catalytic Asymmetric Dihydroxylation Methodologies Applicable to Analogous Substrates

Catalytic asymmetric dihydroxylation, particularly the Sharpless Asymmetric Dihydroxylation (SAD), is a powerful method for producing chiral vicinal diols from prochiral olefins. organic-chemistry.orgmdpi.comencyclopedia.pub This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. wikipedia.org The choice of chiral ligand, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the stereochemical outcome of the reaction. wikipedia.orgalfa-chemistry.comnumberanalytics.com

The substrate for synthesizing this compound would be 4-benzyloxy-1-butene (B1313105). The dihydroxylation of analogous substrates, such as benzyl (B1604629) crotonate and p-phenylbenzyl crotonate, has been shown to produce the corresponding diols with high enantiomeric excess. nih.gov The reaction is performed using a pre-packaged mixture of reagents known as AD-mix-α (containing (DHQ)2-PHAL) or AD-mix-β (containing (DHQD)2-PHAL), which also includes a stoichiometric oxidant like potassium ferricyanide (B76249) to regenerate the osmium catalyst. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The reaction is typically carried out under basic conditions to ensure a stable pH. organic-chemistry.org

The stereoselectivity of the Sharpless dihydroxylation is influenced by the substituents on the alkene. alfa-chemistry.com For a terminal alkene like 4-benzyloxy-1-butene, the use of AD-mix-β would be expected to yield the (R)-diol, while AD-mix-α would produce the (S)-diol. The reaction mechanism involves the formation of a chiral osmium complex that adds to the alkene in a [3+2] cycloaddition, followed by hydrolysis to release the diol. organic-chemistry.orgwikipedia.org

Table 1: Asymmetric Dihydroxylation of Allylic Benzyl Ethers and Related Substrates

| Substrate | Chiral Ligand/AD-mix | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl crotonate | AD-mix-β | (2R,3S)-2,3-dihydroxybutanoic acid benzyl ester | 92% | Not specified | nih.gov |

| p-Phenylbenzyl crotonate | AD-mix-β | (2R,3S)-2,3-dihydroxybutanoic acid p-phenylbenzyl ester | 87% | Not specified | nih.gov |

| 1-Allyl-4-methoxy-benzene derivative | (DHQD)2PHAL | Vicinal diol | Not specified | Not specified | mdpi.com |

| para-Methoxycinnamyl benzyl ether | Not specified | syn-1,2-dibenzyl ether | Not specified | Not specified | nih.gov |

Enantioselective Transformations through Enzymatic Catalysis (e.g., Lipase-Mediated Kinetic Resolution)

Enzymatic methods offer a green and highly selective alternative for producing enantiopure alcohols and diols. nih.gov Lipase-mediated kinetic resolution is a widely used technique for separating enantiomers of a racemic alcohol. nih.gov This method involves the enantioselective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. acs.org

For this compound, a racemic mixture would be subjected to a lipase (B570770), such as from Burkholderia cepacia, and an acyl donor, like vinyl acetate (B1210297). nih.gov The lipase would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. For example, the kinetic resolution of (±)-5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol using Lipase TL resulted in the (S)-alcohol and (R)-acetate with high enantiomeric purity. acs.org The efficiency of such resolutions can often be enhanced by the addition of a base. acs.org

Another enzymatic approach is the enantioselective hydrolysis of epoxides, which can produce chiral vicinal diols. nih.gov This method is particularly valuable as it can be an enantioconvergent process. nih.gov

Table 2: Lipase-Mediated Kinetic Resolution of Benzyloxy Alcohols

| Substrate | Lipase | Acyl Donor | Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (±)-5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol | Lipase TL | Not specified (acetylation) | (S)-alcohol and (R)-acetate | High | acs.org |

| rac-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | Lipase from Burkholderia cepacia | Vinyl acetate | (R)-acetate and (S)-alcohol | >99% | nih.gov |

Stereoselective Electrochemical Synthetic Pathways for 1,2-Diols

Electrochemical methods provide a transition metal-free and oxidant-free approach to the synthesis of 1,2-diols. chemrxiv.orgrsc.org These methods often proceed under mild conditions and offer high stereoselectivity. chemrxiv.orgrsc.org An electrochemically driven strategy for the syn-dihydroxylation of vinylarenes using N,N-dimethylformamide (DMF) as a nucleophile has been developed. chemrxiv.orgrsc.org This process involves the electrooxidation of the alkene to a radical cation, followed by nucleophilic attack by DMF. chemrxiv.orgrsc.org A subsequent oxidation and nucleophilic capture can lead to a high syn-diastereoselectivity. chemrxiv.orgrsc.org

While this method has been demonstrated for vinylarenes, its applicability to aliphatic alkenes like 4-benzyloxy-1-butene would require further investigation. Another electrochemical approach involves the pinacol-type coupling of aldehydes or the formal homocoupling of secondary alcohols to produce vicinal 1,2-diols. nih.gov The direct electrochemical synthesis of tin(II) derivatives of aromatic 1,2-diols has also been reported. rsc.org These electrochemical methods represent a sustainable and efficient route for diol synthesis. researchgate.netresearchgate.net

Development and Application of Chiral Ligands in Catalytic Diol Synthesis

The development of new chiral ligands is crucial for advancing asymmetric catalysis. rsc.orgnih.gov Chiral diols themselves are important chiral ligands and are precursors to other ligand types like chiral diamines and diphosphines. alfachemic.com In the context of catalytic diol synthesis, particularly asymmetric dihydroxylation, the chiral ligand is key to transferring chiral information and achieving high enantioselectivity. organic-chemistry.orgnumberanalytics.com

Cinchona alkaloids, such as dihydroquinine and dihydroquinidine derivatives, are the most common and effective ligands for the Sharpless asymmetric dihydroxylation. alfa-chemistry.comnumberanalytics.com Research continues to explore new ligand architectures to improve efficiency and expand the substrate scope of asymmetric dihydroxylation and other catalytic reactions for diol synthesis. researchgate.netacs.orgacs.org For instance, C2 symmetrical chiral diamines have been shown to be effective ligands for the asymmetric cis-dihydroxylation of various olefins. acs.org The formation of chiral aggregates of ligands has also been explored as a strategy to enhance chiral induction in asymmetric dihydroxylation. nih.gov

Chemo- and Regioselective Synthesis Strategies for this compound

Chemo- and regioselectivity are critical considerations in the synthesis of polyfunctional molecules like this compound. A common and effective strategy for the synthesis of 1,2-diols is the ring-opening of epoxides. rsc.orgorganic-chemistry.org The synthesis of this compound can be achieved through the regioselective opening of 4-benzyloxy-1,2-epoxybutane.

The ring-opening of epoxides can be catalyzed by various reagents under mild conditions. organic-chemistry.orgorganic-chemistry.org For instance, carbon tetrabromide has been used as a catalyst for the regioselective ring-opening of epoxides with water to afford 1,2-diols in high yields. organic-chemistry.org The reaction of epoxides with nucleophiles like amines can lead to β-amino alcohols, which are valuable synthetic intermediates. scielo.org.mx In a basic or neutral medium, the ring-opening of epoxides proceeds via an SN2 mechanism. jsynthchem.com

For an unsymmetrical epoxide like 4-benzyloxy-1,2-epoxybutane, the regioselectivity of the ring-opening is crucial. Under basic or neutral conditions, the nucleophile (in this case, hydroxide (B78521) from water) will preferentially attack the less substituted carbon atom (C1), leading to the desired this compound. Enzymatic methods using halohydrin dehalogenases can also be employed for the regioselective ring-opening of epoxides. nih.gov

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound, also known as 4-benzyloxy-1,2-butanediol, is critical for developing sustainable and environmentally responsible chemical processes. researchgate.netindianchemicalsociety.com These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. nih.govnih.gov Key advancements in this area for the synthesis of this diol involve catalytic methods that enhance selectivity and reduce environmental impact, particularly through asymmetric dihydroxylation and biocatalytic routes. wikipedia.orgmdpi.com

A prominent green methodology for producing chiral diols like this compound is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgalfa-chemistry.com This reaction converts the precursor, 4-benzyloxy-1-butene, into the desired vicinal diol with high enantioselectivity. wikipedia.org From a green chemistry perspective, this method is advantageous because it uses a catalytic amount of the highly toxic and expensive osmium tetroxide. wikipedia.org The osmium catalyst is continuously regenerated in a catalytic cycle using a stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org This significantly reduces the amount of heavy metal waste. The reaction is often performed in a buffered solution to maintain a stable pH, which can improve reaction rates. organic-chemistry.org

The commercial availability of pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, further enhances the practicality and safety of this method. wikipedia.orgalfa-chemistry.com These mixes contain the osmium catalyst, the chiral ligand [(DHQ)2-PHAL or (DHQD)2-PHAL], and the re-oxidant. alfa-chemistry.comorganic-chemistry.org The choice between AD-mix-α and AD-mix-β determines which stereoisomer of the diol is formed, providing excellent control over the chiral outcome. wikipedia.org

Further aligning with green principles, research has focused on optimizing the reaction conditions. For instance, the use of methanesulfonamide (B31651) as a co-catalyst can accelerate the catalytic cycle, allowing reactions to proceed efficiently at lower temperatures (0 °C), thereby saving energy. wikipedia.org The selection of environmentally benign solvents is another crucial aspect. While traditional organic solvents can be used, efforts are ongoing to replace them with greener alternatives like water or recyclable ionic liquids. researchgate.netwhiterose.ac.uk

Biocatalysis represents another frontier in the green synthesis of chiral alcohols and diols. mdpi.comresearchgate.net Enzymes, such as dehydrogenases and lipases, operate under mild conditions (room temperature and neutral pH) in aqueous media, offering a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netrsc.org For example, butanediol (B1596017) dehydrogenase from Saccharomyces cerevisiae can be used to produce chiral 2,3-butanediols. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential of enzymatic systems. Lipase-catalyzed resolution is another biocatalytic strategy that has been used to separate enantiomers of related butanoate intermediates, which can then be converted to the desired chiral diol. rsc.org

Interactive Data Table: Comparison of Catalytic Systems for Asymmetric Dihydroxylation

This table summarizes key parameters for the Sharpless Asymmetric Dihydroxylation, a key green method for synthesizing chiral diols.

| Catalyst System | Chiral Ligand | Co-oxidant | Key Feature | Enantiomeric Excess (ee) |

| AD-mix-β | (DHQD)2-PHAL | K3Fe(CN)6 | Pre-packaged mixture for convenience and safety. alfa-chemistry.com | Typically high |

| AD-mix-α | (DHQ)2-PHAL | K3Fe(CN)6 | Provides the opposite enantiomer to AD-mix-β. alfa-chemistry.com | Typically high |

| OsO4 (catalytic) / NMO | Custom | N-methylmorpholine N-oxide (NMO) | Alternative co-oxidant system. organic-chemistry.org | Variable, depends on ligand |

| OsO4 / K3Fe(CN)6 / CH3SO2NH2 | Custom | Potassium Ferricyanide | Methanesulfonamide addition accelerates the reaction. wikipedia.org | Typically high |

Research Findings Summary

| Finding | Significance for Green Synthesis |

| The Sharpless Asymmetric Dihydroxylation uses only a catalytic amount of toxic OsO4, which is regenerated in situ. wikipedia.org | Reduces heavy metal waste, a core principle of green chemistry. |

| The reaction can be highly enantioselective, controlled by the choice of a chiral quinine (B1679958) ligand (DHQ vs. DHQD). wikipedia.org | High selectivity minimizes the need for difficult separation of stereoisomers, reducing waste and energy consumption. |

| AD-mix reagents are commercially available, simplifying the procedure. alfa-chemistry.com | Increases accessibility and safety, promoting the adoption of greener methods. |

| Biocatalytic methods using enzymes like lipases can resolve racemic intermediates under mild conditions. rsc.org | Avoids harsh reagents and conditions, uses renewable catalysts (enzymes), and often employs water as a solvent. |

| The development of synthetic pathways from renewable bioresources like glycerol (B35011) or sugars is an active area of research for producing diols. nih.govnih.gov | Aims to reduce reliance on fossil fuels, a key long-term goal of sustainable chemistry. |

Chemical Transformations and Reactivity of 4 Phenylmethoxybutane 1,2 Diol

Selective Functionalization and Protection Strategies of the Hydroxyl Groups

The presence of two hydroxyl groups with different steric and electronic environments—a primary (C1) and a secondary (C2) alcohol—allows for selective functionalization. This selectivity is crucial for its use as a chiral synthon, enabling the stepwise introduction of different functionalities.

The selective protection of one hydroxyl group over the other is a key strategy in the synthetic application of 4-phenylmethoxybutane-1,2-diol. Due to the lower steric hindrance, the primary hydroxyl group is generally more reactive towards many protecting group reagents. For instance, silyl (B83357) ethers can be introduced with a degree of selectivity at the primary position under carefully controlled conditions.

Organocatalysis has emerged as a powerful tool for the selective functionalization of diols. rsc.org Chiral catalysts can distinguish between the hydroxyl groups, enabling enantioselective acylation or silylation. For example, chiral N,N-4-dimethylaminopyridine (DMAP) derivatives have been shown to catalyze the desymmetrization of meso-1,2-diols with high enantioselectivity. acs.org While not specifically reported for this compound, these methods are applicable to similar systems.

Boronic acids can also be employed to achieve regioselective functionalization of diols through the formation of cyclic boronate esters. rsc.orgualberta.ca This strategy often favors the reaction at the less hindered hydroxyl group.

The selective acylation of diols is a common transformation. acs.orgnih.gov Enzymes, such as lipases, can also be used for the enantioselective acylation of diols, including those with a benzyloxy group. researchgate.net

Table 1: Examples of Selective Functionalization Strategies for Diols

| Transformation | Reagent/Catalyst | Selectivity | Reference |

| Silylation | Silyl chlorides | Primary-OH selective | harvard.edu |

| Acylation | Chiral DMAP derivatives | Enantioselective | acs.org |

| Acylation | Lipase (B570770) | Enantioselective | researchgate.net |

| Cyclization | Boronic acid catalyst | Site-selective | rsc.org |

Oxidative Cleavage Reactions of the Vicinal Diol Moiety (e.g., Periodate (B1199274) Cleavage)

The vicinal diol (or glycol) moiety in this compound is susceptible to oxidative cleavage. This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two carbonyl compounds. The most common reagent for this transformation is sodium periodate (NaIO₄) or periodic acid (HIO₄), in a reaction known as the Malaprade oxidation. masterorganicchemistry.comacs.orgrsc.orgmasterorganicchemistry.comucalgary.cachemtube3d.com

The reaction proceeds through a cyclic periodate ester intermediate. ucalgary.ca The cleavage of (S)-4-phenylmethoxybutane-1,2-diol would be expected to yield (R)-3-(phenylmethoxy)propanal and formaldehyde. The aldehyde product, 3-(phenylmethoxy)propanal, is a useful synthetic intermediate itself. prepchem.com

This oxidative cleavage is typically a high-yield reaction and can be performed under mild conditions, making it a valuable tool in multi-step syntheses. libretexts.orglibretexts.org The selectivity of periodate for vicinal diols allows this reaction to be carried out in the presence of other functional groups, including the benzyl (B1604629) ether present in the substrate. rsc.org

Table 2: Oxidative Cleavage of this compound

| Starting Material | Reagent | Products | Reference |

| This compound | Sodium Periodate (NaIO₄) | 3-(Phenylmethoxy)propanal, Formaldehyde | masterorganicchemistry.comucalgary.ca |

Stereocontrolled Transformations to Cyclic Ethers and Related Heterocycles

The diol functionality in this compound serves as a precursor for the stereocontrolled synthesis of cyclic ethers, such as oxiranes and tetrahydrofurans. These transformations often proceed via intramolecular cyclization, where one of the hydroxyl groups acts as a nucleophile.

For instance, treatment of (2R)-4-(benzyloxy)butane-1,2-diol can lead to the formation of (2S)-2-[2-(benzyloxy)ethyl]oxirane. thieme-connect.com This transformation typically involves the activation of the primary hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by intramolecular nucleophilic attack by the secondary hydroxyl group under basic conditions.

Furthermore, 1,2,n-triols can be converted into cyclic ethers in a one-pot procedure via the formation of an intermediate cyclic orthoester, which then undergoes Lewis acid-catalyzed intramolecular cyclization. msu.edu While this compound is not a triol, this methodology highlights a general strategy for cyclization. Palladium-catalyzed intramolecular addition of alcohols to alkenes is another powerful method for constructing cyclic ethers stereoselectively. nih.gov General methods for the synthesis of tetrahydrofurans from 1,4-diols are also well-established. organic-chemistry.orggoogle.comorganic-chemistry.org

Table 3: Examples of Stereocontrolled Cyclization Reactions

| Starting Material | Product Type | Key Transformation | Reference |

| (2R)-4-(Benzyloxy)butane-1,2-diol | Oxirane | Intramolecular Williamson ether synthesis | thieme-connect.com |

| 1,2,n-Triols | Tetrahydrofuran/Tetrahydropyran | Intramolecular cyclization via orthoester | msu.edu |

| γ-Hydroxy Alkenes | Tetrahydrofuran | Palladium-catalyzed hydroalkoxylation | nih.govorganic-chemistry.org |

Alkylation, Acylation, and Derivatization Reactions of Hydroxyl Functions

The hydroxyl groups of this compound can undergo standard alkylation and acylation reactions to form ethers and esters, respectively. The benzyl ether at the C4 position is generally stable under the conditions used for these transformations.

Alkylation, such as benzylation of the hydroxyl groups, can be achieved using a benzyl halide in the presence of a base like sodium hydride. organic-chemistry.org Selective alkylation of the primary hydroxyl group can be achieved due to its higher reactivity.

Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. As mentioned in section 3.1, enzymatic methods using lipases have been successfully employed for the enantioselective acylation of similar benzyloxy-substituted diols, such as 3-benzyloxypropane-1,2-diol. researchgate.net In a study using various lipases and vinyl acetate (B1210297) as the acyl donor in supercritical carbon dioxide, different amounts of mono- and diacetate products were obtained, with Lipase AK showing high conversion and enantiomeric excess. researchgate.net

Other derivatization reactions include the formation of acetals or ketals by reacting the diol with an aldehyde or ketone under acidic conditions. This is a common strategy for protecting 1,2-diols. slideshare.net

Table 4: Derivatization of Benzyloxy-Substituted Diols

| Reaction | Substrate | Reagents | Product | Reference |

| Acylation | 3-Benzyloxypropane-1,2-diol | Lipase AK, Vinyl acetate, scCO₂ | Mono- and diacetates | researchgate.net |

| Benzylation | Diol | Benzyl bromide, NaH | Benzyl ether | organic-chemistry.org |

Role as an Intermediate in Cascade and Multicomponent Reactions

While specific examples of this compound in complex cascade or multicomponent reactions are not extensively documented in dedicated studies, its structural features make it a suitable candidate for such transformations. Cascade reactions, where a series of intramolecular transformations are triggered by a single event, could be initiated from this diol. For example, a cyclization followed by a rearrangement could be envisaged.

The synthesis of bicyclic β-benzyloxy amides through a one-pot sequence of hydrozirconation, acylation, and intramolecular Friedel-Crafts alkylation from cyanohydrin ethers demonstrates the potential for benzyloxy-containing compounds to participate in multicomponent cyclization reactions. nih.gov Although this example does not start from this compound, it illustrates the utility of the benzyloxy moiety in complex reaction sequences. The development of such reactions starting from readily available chiral diols like this compound is an area of ongoing interest in synthetic chemistry.

Stereochemical Control and Chirality in 4 Phenylmethoxybutane 1,2 Diol Chemistry

Diastereoselective and Enantioselective Reaction Pathways in its Formation and Subsequent Transformations

The controlled synthesis of specific stereoisomers of 4-Phenylmethoxybutane-1,2-diol is paramount for its application in the synthesis of complex chiral molecules. Researchers have developed several diastereoselective and enantioselective strategies to access enantiomerically pure forms of this diol.

One of the most direct and powerful methods for the enantioselective synthesis of 1,2-diols is the Sharpless Asymmetric Dihydroxylation. numberanalytics.comwikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve the dihydroxylation of an alkene with high enantioselectivity. In the case of 4-phenylmethoxy-1-butene, the choice of the chiral ligand, either (DHQ)₂-PHAL (AD-mix-α) or (DHQD)₂-PHAL (AD-mix-β), dictates which face of the double bond is hydroxylated, leading to the preferential formation of either the (R)- or (S)-enantiomer of this compound. wikipedia.orgorganic-chemistry.org The reaction is known for its broad substrate scope and high enantiomeric excesses (ee). numberanalytics.commdpi.com

The resulting enantiomerically pure diols are valuable intermediates for further transformations. For instance, they can be converted into their corresponding epoxides, (R)- and (S)-(2-phenylmethoxyethyl)oxirane. This transformation is crucial as the stereochemistry of the diol directly dictates the stereochemistry of the epoxide, which in turn controls the stereochemical outcome of subsequent ring-opening reactions.

Methodologies for Chiral Resolution of Racemic this compound

When a stereoselective synthesis is not feasible or desired, the resolution of a racemic mixture of this compound becomes necessary to obtain the individual enantiomers. Several methodologies can be employed for this purpose, primarily involving the formation of diastereomers that can be separated by physical means, such as crystallization or chromatography. lcms.cz

One effective strategy is enzymatic kinetic resolution. This method takes advantage of the stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture. For instance, the racemic cyclic carbonate derived from this compound can be subjected to hydrolysis catalyzed by an enzyme like porcine pancreas lipase (B570770) (PPL). PPL will selectively hydrolyze one enantiomer of the cyclic carbonate, leaving the other unreacted. This results in a mixture of an optically active diol and an optically active carbonate, which can then be separated. A similar principle applies to the enantioselective oxidation of racemic 4-benzyloxybutane-1,2-diol using specific bacterial strains, which would yield an enantioenriched keto-alcohol and the unreacted diol enantiomer.

Another powerful technique is the formation of diastereomeric derivatives using a chiral resolving agent. The racemic diol is reacted with an enantiomerically pure chiral acid or its derivative to form a mixture of diastereomeric esters. These diastereomers possess different physical properties, such as solubility and chromatographic behavior, allowing for their separation. For example, a chiral auxiliary like (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol can be used to esterify the diol, leading to diastereomers that may be separable by fractional crystallization or chromatography. nih.gov After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure diols.

Table 1: Methodologies for Chiral Resolution

| Methodology | Principle | Example Application | Separation Technique |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction with one enantiomer. | Hydrolysis of racemic 4-(2-benzyloxy)ethyl-1,3-dioxolan-2-one with porcine pancreas lipase. | Chromatography |

| Diastereomeric Derivative Formation | Conversion of enantiomers into diastereomers with different physical properties. | Esterification with a chiral auxiliary like a protected glycerol (B35011) or threitol derivative. | Fractional Crystallization or HPLC nih.gov |

Determination of Absolute and Relative Stereochemistry of this compound Derivatives

The unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial for understanding their chemical behavior and biological activity. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, is a powerful tool for determining absolute configuration. The diol can be converted into diastereomeric esters by reacting it with an enantiomerically pure chiral acid, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing these differences (the Δδ values), the absolute configuration of the original diol can be deduced based on established empirical models. A similar approach can be used with other chiral derivatizing agents like camphorsultam-dichlorophthalic acid (CSDP acid). bldpharm.com

In some cases, the use of a chiral shift reagent in NMR spectroscopy can also help in determining the optical purity of a sample. For instance, the optical purity of (R)-(2-phenylmethoxyethyl)oxirane, derived from (R)-4-phenylmethoxybutane-1,2-diol, was confirmed by NMR analysis using a chiral shift reagent.

Single-crystal X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry. If a suitable single crystal of a derivative of this compound, such as a diastereomeric ester, can be obtained, its three-dimensional structure can be determined with high precision. This method was successfully used to determine the absolute configuration of a 1,4-dihydropyridine (B1200194) derivative containing a chiral auxiliary derived from a protected glycerol, a structure related to derivatives of this compound. nih.gov

Influence of Stereochemistry on Reaction Selectivity and Pathway Divergence

The defined stereochemistry of this compound and its derivatives plays a critical role in directing the outcome of subsequent reactions, often leading to high levels of selectivity and even causing reactions to follow different pathways.

A prime example of this influence is seen in the ring-opening reactions of epoxides derived from this compound. The stereochemistry of the starting diol is directly transferred to the epoxide. When this chiral epoxide undergoes a nucleophilic ring-opening reaction, the stereochemistry of the product is dictated by the stereocenter(s) of the epoxide. This is a classic example of stereospecificity, where a particular stereoisomer of the starting material yields a specific stereoisomer of the product. The regioselectivity of the ring-opening can also be influenced by the stereochemistry and the nature of the substituents. libretexts.org

Furthermore, the stereochemistry of the diol or its derivatives can influence the diastereoselectivity of reactions at other sites within the molecule. For example, in the dihydroxylation of more complex molecules containing a moiety similar to this compound, the existing stereocenters can direct the approach of the incoming reagents. In a study on the dihydroxylation of cis-enynes, a neighboring benzoate (B1203000) ester, structurally related to the benzyloxy group in this compound, was found to influence the stereoselectivity of the reaction through π-stacking interactions with the catalyst's chiral ligand. nsf.gov This interaction can favor the formation of one diastereomer over the other, demonstrating how the inherent chirality of a substrate fragment can lead to pathway divergence and control the stereochemical outcome of a reaction.

Table 2: Influence of Stereochemistry on Reaction Outcomes

| Reaction | Influence of Stereochemistry | Outcome |

| Epoxide Ring-Opening | The stereochemistry of the epoxide, derived from the diol, dictates the stereochemistry of the product. | Stereospecific formation of a single product stereoisomer. libretexts.org |

| Dihydroxylation of a complex molecule containing a related moiety | A neighboring benzyloxy-like group can influence the approach of the dihydroxylation reagent through non-covalent interactions. | Increased diastereoselectivity, favoring the formation of one diastereomer. nsf.gov |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Phenylmethoxybutane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques for comprehensive structural assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. unl.edu A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the atomic connectivity.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons. For 4-Phenylmethoxybutane-1,2-diol, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, the protons on the butane-diol backbone, and the hydroxyl protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the molecule's symmetry and the types of carbon environments (aliphatic, aromatic, oxygen-bound).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Phenyl (C7-C11) | 6.8 - 7.4 | Multiplet (m) | 114 - 159 |

| Methoxy (B1213986) (OCH₃) | ~3.8 | Singlet (s) | ~55 |

| Benzyl (B1604629) CH₂ (C5) | ~4.5 | Singlet (s) | ~73 |

| O-CH₂ (C4) | ~3.5 | Multiplet (m) | ~70 |

| CH₂ (C3) | ~1.7 | Multiplet (m) | ~32 |

| CH(OH) (C2) | ~3.7 | Multiplet (m) | ~72 |

| CH₂(OH) (C1) | ~3.4 - 3.6 | Multiplet (m) | ~67 |

2D NMR: COSY, HSQC, and HMBC

While 1D NMR provides foundational data, 2D NMR techniques are essential for assembling the molecular puzzle. jeol.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. core.ac.uk It would reveal the connectivity within the butane-diol fragment, showing correlations between H1-H2, H2-H3, and H3-H4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. core.ac.uk This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. core.ac.uk It provides the key links between different molecular fragments. For instance, it would show a correlation from the benzylic protons (H5) to the aromatic carbons and to the ether oxygen-linked carbon (C4), confirming the connection of the phenylmethoxy group to the butane (B89635) chain.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms | Information Gained |

|---|---|---|---|

| COSY | H1, H2, H3, H4 | H1, H2, H3, H4 | Confirms the -CH₂(OH)-CH(OH)-CH₂-CH₂-O- backbone sequence. |

| HSQC | H1 | C1 | Assigns the carbon signals for all protonated carbons. |

| H2 | C2 | ||

| H3 | C3 | ||

| H4 | C4 | ||

| H5 | C5 | ||

| Aromatic H's | Aromatic C's | ||

| HMBC | H5 (Benzyl-CH₂) | C4, C6, C7, C11 | Connects the phenylmethoxy group to the butane chain. |

| H4 | C3, C5 | Confirms the ether linkage position. |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high confidence. For this compound (C₁₁H₁₆O₃), the expected exact mass is 196.1099 Da.

Electron Ionization Mass Spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. Analyzing these fragments helps to confirm the arrangement of atoms. Key fragmentation pathways would likely include:

Loss of water (-18 Da) from the diol moiety.

Alpha-cleavage adjacent to the hydroxyl groups or the ether linkage.

Formation of a stable benzylic cation or a related tropylium (B1234903) ion (m/z 91), a common fragment for compounds containing a benzyl group. The presence of the methoxy group would likely lead to a prominent methoxybenzyl cation (m/z 121).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 196 | [M]⁺ | Molecular Ion |

| 178 | [M - H₂O]⁺ | Loss of a water molecule from the diol. |

| 121 | [C₈H₉O]⁺ | Cleavage of the C4-O bond to form a methoxybenzyl cation. |

| 107 | [C₇H₇O]⁺ | Phenylmethoxy fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl fragment. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying the functional groups present.

IR Spectroscopy: Particularly sensitive to polar bonds, IR spectroscopy would show strong, characteristic absorptions for the hydroxyl (O-H) and ether (C-O) groups. nih.gov

Raman Spectroscopy: More sensitive to non-polar, symmetric bonds, Raman spectroscopy would provide clear signals for the aromatic C=C bonds and the carbon backbone. nih.gov

The combination of both techniques allows for a more complete vibrational analysis. americanpharmaceuticalreview.com

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (Strong, Broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 (Medium) | Strong |

| Aliphatic C-H | Stretching | 2850-3000 (Medium-Strong) | Strong |

| Aromatic C=C | Stretching | 1450-1600 (Medium-Strong) | Strong |

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignment

For compounds that can be grown into a suitable single crystal, X-ray crystallography provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

This analysis would yield:

Unambiguous Connectivity: Confirming the bonding arrangement deduced from NMR.

Precise Bond Lengths and Angles: Providing detailed geometric data about the molecule.

Conformational Information: Revealing the preferred shape (conformation) of the molecule in the crystal lattice.

Absolute Stereochemistry: Crucially, if a single enantiomer of the chiral compound is crystallized, X-ray analysis can determine its absolute configuration (i.e., whether the stereocenter at C2 is R or S). nih.gov This is a significant advantage over most other spectroscopic methods.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₆O₃ |

| Formula Weight | 196.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.0 Å, b = 12.0 Å, c = 11.0 Å, β = 105° |

| Volume | 1023 ų |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Compound Analysis

Given the presence of a stereocenter at the C2 position, this compound is a chiral molecule. Chiroptical spectroscopy techniques are specifically designed to analyze such compounds. jascoinc.comdocumentsdelivered.com

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum is unique for each enantiomer, with one being the mirror image of the other.

The primary application of ECD in this context would be the assignment of the absolute configuration in solution. nih.gov This is typically achieved by comparing the experimentally measured ECD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra provides strong evidence for the absolute stereochemistry of the compound in solution. The phenylmethoxy group acts as a strong chromophore, which would likely produce a distinct ECD signal, making this technique highly suitable for stereochemical analysis.

Table 6: Table of Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 4 Phenylmethoxybutane 1,2 Diol

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. aps.orgpku.edu.cn DFT calculations are used to determine the ground-state electronic structure, which is fundamental to understanding a molecule's stability and reactivity. By solving the Kohn-Sham equations, DFT methods can map the electron density and derive key electronic parameters. aps.org

For 4-Phenylmethoxybutane-1,2-diol, DFT studies would focus on optimizing the molecular geometry to find the lowest energy arrangement of its atoms. These calculations typically employ various exchange-correlation functionals, such as the widely used B3LYP or PBE, combined with a suitable basis set (e.g., 6-311G**) to describe the atomic orbitals. epstem.netrsc.org

Electronic Structure and Stability: The electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. epstem.net A larger gap implies higher kinetic stability and lower chemical reactivity. DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, such as the oxygen atoms of the diol and the aromatic ring. mdpi.com

Reactivity Pathways: DFT is instrumental in exploring potential reaction pathways. For instance, in reactions like the stereospecific conversion of (S)-4-phenylmethoxybutane-1,2-diol to its (R)-isomer, DFT can be used to model the transition states of the key inversion step. psu.edu By calculating the energy barriers for different proposed mechanisms, the most favorable pathway can be identified. This provides a theoretical underpinning for experimentally observed outcomes. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative, based on typical values for similar organic molecules, as specific DFT studies on this compound are not publicly available.)

| Parameter | Calculated Value | Significance |

| Total Energy | -728.5 Hartree | Represents the total electronic energy of the optimized molecule. |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 6.3 eV | A large gap suggests high kinetic stability and low reactivity. epstem.net |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |

High-Level Quantum Chemical Calculations for Accurate Prediction of Spectroscopic Parameters and Conformational Preferences

While DFT is robust, high-level quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer even greater accuracy, albeit at a higher computational cost. researchgate.net These methods are particularly valuable for precisely predicting spectroscopic data and resolving subtle differences in conformational energies.

Conformational Preferences: The flexible butane (B89635) chain of this compound allows it to adopt various spatial arrangements, or conformations. The relative stability of these conformers is governed by a delicate balance of steric hindrance and non-covalent interactions. For 1,2-diols, a key factor is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. researchgate.net In many diols, such as ethane-1,2-diol, this interaction makes the gauche conformation more stable than the anti conformation, where the hydroxyl groups are further apart. vedantu.compearson.com High-level calculations can accurately quantify the energy difference between these conformers, which is often only a few kJ/mol. pearson.com The presence of the bulky phenylmethoxy group would also significantly influence the conformational landscape, and these calculations can determine the most stable orientations of all rotatable bonds.

Prediction of Spectroscopic Parameters: Quantum chemical calculations are highly effective at predicting spectroscopic parameters. For example, the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with remarkable accuracy. epstem.net By calculating the shifts for various possible conformers and comparing the Boltzmann-averaged theoretical spectrum with experimental data, one can gain insight into the dominant conformation in solution. Similarly, vibrational frequencies from infrared (IR) spectroscopy can be calculated, helping to assign experimental peaks to specific molecular motions, such as O-H stretching, which is sensitive to hydrogen bonding. researchgate.net

Table 2: Illustrative Conformational Analysis of this compound (Note: This table illustrates the expected conformational preferences for a 1,2-diol based on principles of intramolecular hydrogen bonding. Specific energy values are hypothetical.)

| Conformer (O-C-C-O Dihedral Angle) | Key Interaction | Relative Energy (kJ/mol) | Predicted Population at 298 K |

| Gauche (~60°) | Intramolecular H-bond between OH groups. vedantu.compearson.com | 0 (Most Stable) | High |

| Anti (180°) | No intramolecular H-bond; greater steric separation. | +5 to +10 | Low |

| Eclipsed (0°) | High torsional strain. | > +20 (Unstable) | Negligible |

Molecular Dynamics (MD) Simulations for Understanding Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov An MD simulation solves Newton's equations of motion for a system of interacting particles, using a force field to describe the potential energy. This approach is ideal for studying large systems, such as a solute molecule in a solvent box, and for exploring processes that occur over nanoseconds to microseconds. nih.gov

For this compound, MD simulations would be invaluable for understanding its behavior in a condensed phase, such as in a solvent like water or an organic solvent. The simulations can reveal:

Intermolecular Hydrogen Bonding: How the diol's hydroxyl groups form hydrogen bonds with solvent molecules or with other diol molecules, leading to aggregation. mdpi.com

Solvation Structure: How solvent molecules arrange themselves around the solute. This includes the hydration shell around the polar diol group and the interaction of the solvent with the more nonpolar phenylmethoxy group.

Hydrophobic Interactions: The tendency of the nonpolar benzyl (B1604629) groups to associate with each other in an aqueous environment.

Conformational Dynamics: How the molecule transitions between different conformations in solution, providing insight beyond the static picture of quantum chemical calculations. nih.gov

By analyzing the trajectories of the atoms, properties like the radial distribution function (RDF) can be calculated. The RDF for the oxygen atoms of the diol and the oxygen of water, for example, would provide quantitative information about the structure and strength of hydrogen bonding. researchgate.net

Table 3: Intermolecular Interactions of this compound Studied by MD Simulations

| Interaction Type | Interacting Groups | Significance |

| Hydrogen Bonding (Donor) | Diol O-H groups | Forms strong interactions with acceptor solvents (e.g., water, DMSO) and other diol molecules. |

| Hydrogen Bonding (Acceptor) | Diol oxygen atoms, ether oxygen | Accepts hydrogen bonds from protic solvents or other diol molecules. rsc.org |

| Hydrophobic Interactions | Phenyl ring, butane backbone | Drives aggregation in aqueous solution and influences solubility in nonpolar solvents. |

| Dipole-Dipole Interactions | Polar C-O bonds | Contribute to the overall intermolecular forces and cohesion. |

| Van der Waals Forces | Entire molecule | Ubiquitous, weak attractive forces that contribute to molecular packing and interactions. |

Mechanistic Elucidation of Chemical Reactions Involving this compound through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, providing a detailed, step-by-step understanding of how reactants are converted to products. frontiersin.orgescholarship.org

A relevant example is the stereochemical inversion of (S)-4-phenylmethoxybutane-1,2-diol to its (R)-enantiomer. psu.edu This transformation proceeds through a sequence of steps, often involving mesylation of the diol, followed by nucleophilic substitution with a species like potassium acetate (B1210297), and finally hydrolysis. psu.edu The key step is the nucleophilic attack of the acetate ion, which proceeds via an SN2 mechanism, causing an inversion of stereochemistry at one of the chiral centers.

Computational modeling can be employed to:

Model Reactants and Products: Optimize the geometries and calculate the energies of the starting diol, the mesylated intermediate, the acetate product, and the final (R)-diol.

Locate the Transition State (TS): Search for the saddle point on the potential energy surface corresponding to the SN2 attack of the acetate. The structure of the TS would reveal the bond-forming and bond-breaking process.

Calculate Activation Energy: The energy difference between the reactants (mesylate and acetate) and the transition state gives the activation barrier for the reaction, which determines the reaction rate.

Confirm Stereochemistry: The calculations would confirm that the lowest energy pathway leads to the product with inverted stereochemistry, consistent with an SN2 mechanism.

These computational insights provide a theoretical validation of the proposed mechanism that is often difficult to obtain through experimental means alone. nih.gov

Table 4: Hypothetical Energy Profile for the SN2 Inversion Step Calculated Computationally (Note: This table provides an illustrative reaction profile for the key mechanistic step.)

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | (S)-4-phenylmethoxybutane-1,2-diyl dimethanesulfonate + Acetate Ion | 0 |

| Transition State | Pentavalent carbon center during acetate attack. | +85 |

| Products | (R)-4-Phenylmethoxybutane-1,2-diyl diacetate + Mesylate Ion | -30 |

Applications of 4 Phenylmethoxybutane 1,2 Diol in Complex Molecule Synthesis

Building Block and Chiral Auxiliary in Natural Product Synthesis

The inherent chirality of 4-phenylmethoxybutane-1,2-diol makes it an excellent chiral synthon for the total synthesis of natural products. Organic chemists can utilize the pre-existing stereocenters of this diol to introduce new chiral centers with high diastereoselectivity, a critical aspect in the synthesis of biologically active molecules which often exist as single enantiomers. uwindsor.ca The benzyl (B1604629) ether group provides a stable protecting group for the primary alcohol, allowing for selective manipulation of the secondary alcohol and other functional groups within a synthetic intermediate.

A notable example that illustrates the utility of a closely related derivative is the total synthesis of Haliclamide, a cytotoxic marine natural product. rsc.orgmolaid.com In this synthesis, a key fragment was derived from (2R,3R)-4-benzyloxy-3-methylbutan-1,2-diol, a compound that shares the core structural motif of this compound. molaid.comlookchem.com The defined stereochemistry of this building block was crucial for establishing the correct absolute configuration of the final natural product. This underscores the importance of such chiral diols in providing a reliable and efficient means to access complex stereochemical arrays found in nature.

Furthermore, the diol functionality itself can be transformed into other key functional groups, such as epoxides or cyclic sulfates, which are versatile intermediates for further carbon-carbon bond formation and functional group interconversions. This strategic use of chiral diols significantly streamlines synthetic routes to complex natural products. nih.govresearchgate.net

Intermediate in the Synthesis of Chiral Ligands and Catalysts

The synthesis of enantiomerically pure ligands and catalysts is paramount for the advancement of asymmetric catalysis. Chiral diols, including this compound, serve as valuable precursors for the construction of these crucial molecules. mdpi.com The C2-symmetry often present in ligands derived from such diols can lead to high levels of enantioselectivity in a wide range of chemical transformations.

One important class of ligands that can be synthesized from chiral diols are P-chiral phosphine (B1218219) ligands. nih.govnih.govtcichemicals.com These ligands are highly effective in transition metal-catalyzed reactions, such as asymmetric hydrogenation, due to their unique steric and electronic properties. sigmaaldrich.com The synthesis of these ligands often involves the reaction of a chiral diol-derived electrophile with a phosphine source. The stereocenters of the diol backbone guide the stereochemical outcome of the ligand synthesis, resulting in the formation of a single enantiomer of the desired phosphine ligand.

For instance, the diol can be converted into a cyclic sulfate (B86663) or a dimesylate, which can then undergo nucleophilic substitution with a phosphide (B1233454) anion. The benzyl ether in this compound allows for further functionalization or can be removed at a later stage of the synthesis to unmask a primary alcohol, providing a handle for attachment to a solid support or another molecular fragment. While a specific, named ligand derived directly from this compound is not prominently featured in the literature, the well-established synthetic routes from analogous chiral diols to powerful phosphine ligands highlight its significant potential in this area. scholaris.ca

Precursor for the Derivatization and Synthesis of Specialized Organic Reagents

The functional groups present in this compound—two hydroxyl groups with different steric environments and a benzyl ether—make it an ideal starting point for the synthesis of specialized organic reagents. Derivatization of this diol can lead to a variety of reagents with tailored properties for specific applications in organic synthesis. researchgate.net

One area of application is in the development of chiral organocatalysts. rsc.org The diol moiety can be incorporated into catalyst scaffolds where the hydroxyl groups can participate in hydrogen bonding interactions to control the stereochemical outcome of a reaction. nih.gov For example, the diol can be used to construct chiral Brønsted acids or Lewis bases. The benzyl ether provides a non-coordinating, sterically demanding group that can influence the chiral environment of the catalyst's active site.

Furthermore, the diol can be derivatized to create chiral resolving agents. By attaching the diol to a racemic mixture of a compound, two diastereomers are formed which can often be separated by chromatography or crystallization. Subsequent removal of the chiral diol auxiliary allows for the isolation of the desired enantiomer of the original compound. The differential reactivity of the primary and secondary hydroxyl groups in this compound allows for selective attachment to the target molecule.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile

The unique structural and stereochemical features of this compound can be exploited in the development of new synthetic methods. Its use as a chiral template allows for the transfer of stereochemical information to a prochiral substrate, enabling the development of novel asymmetric transformations. researchgate.netnih.gov

For example, the diol can be used to form a chiral acetal (B89532) or ketal with a prochiral ketone or aldehyde. Subsequent diastereoselective reactions on this intermediate, followed by removal of the diol, can yield enantiomerically enriched products. The stereocenters of the diol effectively block one face of the reactive intermediate, directing the attack of a reagent to the opposite face.

Moreover, the vicinal diol functionality is amenable to a variety of modern synthetic transformations. For instance, methods for the stereoselective synthesis of 1,2-diols and their derivatives are continuously being developed, and this compound can serve as a benchmark substrate to test the efficacy and stereoselectivity of these new reactions. nih.gov The development of methods for the regioselective protection and functionalization of such diols is also an active area of research, driven by the need for efficient access to complex polyol-containing molecules. mdpi.com The presence of both a primary and a secondary alcohol in this compound makes it an excellent model system for studying such selective transformations.

Development and Validation of Advanced Analytical Methods for 4 Phenylmethoxybutane 1,2 Diol in Research Contexts

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Profiling and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 4-Phenylmethoxybutane-1,2-diol and for resolving and quantifying its enantiomers. researchgate.netwjpmr.com Its widespread use is due to its high precision, accuracy, and the ability to separate complex mixtures. wjpmr.comscholarsresearchlibrary.com

Purity Profiling: For purity analysis, Reversed-Phase HPLC (RP-HPLC) is the most common approach. wjpmr.com The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (like C18) and a polar mobile phase. wjpmr.com The presence of the phenyl group in this compound allows for sensitive detection using a UV-Vis detector. b-ac.co.uk Method development involves optimizing parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer), pH, column temperature, and flow rate to achieve optimal separation of the main compound from any process-related impurities or degradation products. nih.gov

Enantiomeric Excess Determination: Since this compound possesses a chiral center, determining its enantiomeric purity is critical in many applications. Chiral HPLC is the definitive method for this purpose. phenomenex.com This can be achieved through two main approaches:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely used due to their broad applicability and ability to separate a wide range of enantiomers. chromatographyonline.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times. chiralpedia.com

Indirect Separation: This method involves derivatizing the enantiomeric diol with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.com This approach is useful when direct methods are not effective but requires an additional reaction step and ensures the CDA is enantiomerically pure. chiralpedia.comhumanjournals.com

A study on a structurally related compound, 2-phenylmethoxybutane-1,4-diol, successfully identified the (2S) and (2R) enantiomers using liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometer (LC-ESI-QTOF-MS), highlighting the capability of advanced hyphenated techniques in chiral analysis. researchgate.netgrafiati.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Purity Profiling (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Acetonitrile:Water or Methanol:Phosphate Buffer | Hexane:Isopropanol or other non-polar/polar organic mixtures |

| Elution Mode | Isocratic or Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Column Temp. | 25 - 30 °C | 20 - 25 °C |

| Detector | UV-Vis (e.g., at 254 nm) or PDA | UV-Vis (e.g., at 254 nm) or CD |

| Injection Vol. | 10 - 20 µL | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis and Identification of Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. upi.edu For diols like this compound, which have polar hydroxyl groups, chemical derivatization is often necessary to increase their volatility and thermal stability for GC analysis. nih.gov

Quantitative Analysis: Once a suitable derivatization method (e.g., silylation) is established, GC-MS can provide highly sensitive and specific quantification. nih.gov The gas chromatograph separates the derivatized analyte from other components in the mixture, and the mass spectrometer detects the ions. upi.edu For quantitative analysis, the instrument is often operated in Selected Ion Monitoring (SIM) mode, which monitors specific ions characteristic of the analyte, thereby increasing sensitivity and reducing interference from the matrix. youtube.com A calibration curve is constructed using standards of known concentration to determine the amount of the analyte in an unknown sample. icm.edu.pl

Identification of Related Compounds: The mass spectrometer is an invaluable tool for identifying unknown impurities or degradation products. upi.edu As the separated components elute from the GC column, the MS detector records their mass spectra. The fragmentation pattern in a mass spectrum is a unique fingerprint of a molecule's structure. upi.edunih.gov By comparing these spectra to spectral libraries (e.g., NIST, Wiley) or by interpreting the fragmentation patterns, the chemical structures of related compounds can be elucidated. Potential related compounds for this compound could include starting materials from its synthesis, by-products, or products of oxidation or other degradation pathways.

Table 2: Representative GC-MS Method Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | Capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Interface Temp. | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (for identification), SIM (for quantification) |

| Mass Range | 50-550 amu |

Robust Method Validation Protocols for Academic Research Applications (Selectivity, Linearity, Precision, Accuracy)

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for method validation, which is essential for ensuring the reliability of research data. tentaconsult.comeuropa.eueuropeanpharmaceuticalreview.com The key parameters for validating a quantitative method for this compound are selectivity, linearity, precision, and accuracy.

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. scholarsresearchlibrary.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. dergipark.org.tr It is typically demonstrated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (R²) is indicative of a linear relationship.

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Analysis of replicate samples during the same analytical run.

Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. The results are expressed as the percentage of the analyte recovered.

Table 3: Typical Validation Acceptance Criteria for an HPLC Method

| Validation Parameter | Acceptance Criteria |

|---|---|

| Selectivity | Peak purity index > 0.99; Baseline resolution (Rs > 2) from nearest eluting peak |

| Linearity | Correlation coefficient (R²) ≥ 0.999 |

| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% to 102.0% |

Emerging Advanced Detection Techniques (e.g., hyphenated methods) for Enhanced Sensitivity and Specificity

While standard UV-Vis detection is often sufficient for this compound due to its phenyl chromophore, emerging detection techniques, particularly hyphenated methods, offer significant advantages in terms of sensitivity and specificity. researchgate.netajrconline.org

Hyphenated Techniques: Hyphenation refers to the online coupling of a separation technique with a spectroscopic detection technique. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used hyphenated technique. humanjournals.comox.ac.uk It combines the separation power of HPLC with the mass analysis capabilities of MS. nih.gov This provides not only retention time data but also molecular weight and structural information for each separated component. nih.gov Techniques like Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) offer high-resolution mass analysis, enabling the precise identification of compounds, as demonstrated in the analysis of related phenylmethoxybutane diol enantiomers. researchgate.netgrafiati.comnih.govnih.gov LC-MS is particularly valuable for identifying trace-level impurities that may not be detectable by UV. humanjournals.com

Other Hyphenations: Other powerful combinations include LC-NMR, which provides detailed structural information online, and multi-dimensional techniques like LC-MS-MS, which enhance selectivity and are used for complex mixture analysis. nih.gov

Advanced Detectors for HPLC: For impurities that may lack a chromophore, universal detectors are required.

Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. labmanager.com It is useful for detecting any analyte that is less volatile than the mobile phase.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates aerosol particles from the eluent. These particles are then charged, and the total charge is measured by an electrometer. b-ac.co.ukresearchgate.net CAD is known for providing a more uniform response for different non-volatile compounds compared to ELSD, making it valuable for quantitative analysis of impurities when reference standards are not available. researchgate.netresearchgate.net

These advanced techniques provide a more comprehensive profile of the sample, ensuring higher confidence in the identification and quantification of this compound and its related substances.

Potential Applications of 4 Phenylmethoxybutane 1,2 Diol As a Precursor in Materials Science

Role in the Synthesis of Functional Polymers and Polymer Precursors

The diol functional group in 4-Phenylmethoxybutane-1,2-diol serves as a critical building block for the synthesis of various functional polymers. Diols are widely used in step-growth polymerization to create polyesters and polyurethanes. The presence of the phenylmethoxy group imparts specific characteristics to the resulting polymers, influencing properties such as thermal stability, solubility, and mechanical strength.

Research into the synthesis of thermosets from various diols has demonstrated that the choice of diol is crucial in determining the final properties of the polymer. rsc.org The incorporation of aromatic structures, such as the phenylmethoxy group in this compound, can enhance the rigidity and thermal resistance of the polymer backbone. This is a desirable trait in the development of high-performance polymers.

The synthesis of functional polymers often involves the copolymerization of different monomers to achieve a specific set of properties. beilstein-journals.org this compound can be utilized as a comonomer alongside other diols or diacids to fine-tune the characteristics of the resulting polymer. This approach allows for the creation of a wide array of polymers with properties tailored for specific applications.

Table 1: Polymer Synthesis Methods Utilizing Diol Precursors

| Polymerization Method | Description | Potential Role of this compound |

| Step-Growth Polymerization | Monomers with two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water or methanol (B129727). | Can act as a difunctional monomer in the synthesis of polyesters and polyurethanes. |

| Ring-Opening Polymerization | A cyclic monomer is opened to form a linear polymer. | While not a cyclic monomer itself, it can be chemically modified to create a cyclic ether that can undergo ring-opening polymerization. |

| Polycondensation | A type of step-growth polymerization where monomers react to form a polymer and a small molecule by-product. | Can be used in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. psu.edu |